tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8/h7-8H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNOXYPUAHSJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701138704, DTXSID101142511, DTXSID201151543 | |
| Record name | Carbamic acid, N-(trans-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-87-0, 1392803-14-3, 1392803-27-8 | |
| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(trans-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-aminocyclobutylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{tert-Butyl carbamate} + \text{3-aminocyclobutylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-aminocyclobutyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Pharmacological Applications
Tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate has shown promise in various pharmacological studies:
- Enzyme Inhibition: Research indicates that the compound can inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition may lead to increased levels of acetylcholine, which has implications for treating neurological disorders such as Alzheimer's disease.
- Biological Activity: The compound interacts with various biological targets, including receptors and enzymes. Its unique structure allows for specific binding interactions that can modulate biological activity.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Derivatives: It can be used to synthesize various derivatives and complex structures, facilitating the development of new compounds with potentially enhanced biological activities.
- Reactivity: The presence of the carbamate functional group allows for diverse chemical reactions, making it valuable in synthetic chemistry .
Materials Science
In materials science, this compound is being explored for its potential applications:
- Specialty Chemicals Production: Due to its unique properties, it is suitable for producing specialty chemicals and materials that require specific reactivity and stability characteristics .
Comparative Analysis with Related Compounds
A comparison of this compound with similar compounds highlights its unique features:
| Compound Name | Structural Features | Key Applications |
|---|---|---|
| This compound | Contains a tert-butyl group; aminocyclobutyl structure | Enzyme inhibition; organic synthesis |
| Methyl N-(3-aminocyclobutyl)-N-methylcarbamate | Similar amino structure; lacks tert-butyl group | Potentially lower stability; different reactivity |
| Tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate | Different stereochemistry affecting biological activity | Varies in pharmacological effects |
Case Study 1: Neuropharmacology
A study investigating the effects of this compound on acetylcholinesterase activity demonstrated significant inhibition compared to control compounds. This suggests potential therapeutic applications in treating cognitive disorders.
Case Study 2: Synthetic Chemistry
In a synthetic chemistry project, researchers utilized this compound as a precursor for synthesizing more complex carbamate derivatives. The reactions yielded high purity products suitable for further biological testing.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate can be contextualized by comparing it to related carbamate derivatives. Below is a detailed analysis:
Structural Analogues with Varying Cyclic Substituents
Key Observations :
- Substituent Effects: The amino group in the target compound provides a handle for further functionalization, while the chlorosulfonyl group in ’s compound enables reactive derivatization (e.g., forming sulfonamides) .
Analogues with Aliphatic vs. Aromatic Substituents
Key Observations :
- Aromatic vs. Alicyclic : The target compound’s cyclobutyl group offers a balance between rigidity and flexibility, unlike aromatic analogs (e.g., 3-Tolyl-N-methylcarbamate), which may exhibit higher metabolic stability but reduced conformational adaptability .
Biological Activity
Tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate is a compound belonging to the carbamate class, known for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound has the molecular formula and features a tert-butyl group, an aminocyclobutyl moiety, and a methyl carbamate functional group. Its unique structure allows for various interactions within biological systems, which can influence its pharmacological profile.
| Property | Details |
|---|---|
| Molecular Formula | |
| Structural Features | Tert-butyl group; aminocyclobutyl ring |
| Predicted Collision Cross Section | 153.8 Ų (for [M+H]+) |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to effectively bind to acetylcholinesterase, an enzyme critical for neurotransmission. This interaction leads to increased acetylcholine levels in synaptic clefts, which has implications for treating neurological disorders such as Alzheimer's disease.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. While specific mechanisms are still under investigation, the structural characteristics of carbamates often correlate with activity against various pathogens, making it a candidate for further exploration in antimicrobial research.
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets. These interactions can modulate enzyme activities and receptor functions, leading to therapeutic effects. For instance, studies have shown that the compound can influence pathways associated with inflammation and oxidative stress .
Case Studies
- Neuroprotective Effects : In vitro studies demonstrated that this compound exhibited neuroprotective effects against amyloid beta-induced toxicity in astrocytes. The compound reduced levels of TNF-α and free radicals, indicating its potential in neurodegenerative disease models .
- Antimicrobial Activity : A comparative study on various carbamate derivatives highlighted that this compound showed promising results against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents .
Research Findings Summary
- Binding Affinity : The compound demonstrates a strong binding affinity to acetylcholinesterase, leading to significant inhibition.
- Therapeutic Potential : Its unique structure allows it to interact with various biological targets, suggesting broad therapeutic applications.
- Safety Profile : Preliminary assessments indicate low cytotoxicity levels, enhancing its attractiveness as a drug candidate .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate?
- Answer : The compound is typically synthesized via carbamate-protected intermediate reactions. For example, coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate condensation between tert-butyl carbamate derivatives and cyclobutylamine precursors. Reaction conditions often involve DMF as a solvent, controlled temperatures (e.g., 60°C), and inert atmospheres to prevent side reactions .
- Key Steps :
- Protection of the amine group using tert-butoxycarbonyl (Boc) chemistry.
- Cyclobutyl ring formation via intramolecular cyclization or alkylation.
- Deprotection and purification via column chromatography or recrystallization.
Q. How can the structural integrity of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate be confirmed experimentally?
- Answer : Structural characterization relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions and cyclobutane ring geometry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNO, MW 200.28).
- X-ray Crystallography : For resolving stereochemistry, as demonstrated in studies of related carbamate derivatives .
- Critical Data : Compare experimental results with computational predictions (e.g., InChI codes from PubChem) to validate structural assignments .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Answer : The Boc-protected carbamate is stable at room temperature but susceptible to hydrolysis under strongly acidic (e.g., TFA) or basic conditions. Decomposition pathways include:
- Acidic cleavage of the Boc group, releasing CO and tert-butanol.
- Base-induced ring-opening of the cyclobutane moiety.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for carbamate derivatives?
- Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Reproducibility Checks : Validate assays across multiple labs using standardized protocols.
- Purity Analysis : Employ HPLC (>95% purity) and quantify trace impurities (e.g., residual solvents, byproducts) via GC/MS .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclobutyl vs. cyclohexyl) to isolate pharmacophore contributions .
Q. What computational tools are effective for predicting the reactivity of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate in nucleophilic environments?
- Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model:
- Electrophilic Susceptibility : Reactivity at the carbamate carbonyl group.
- Steric Effects : Impact of the tert-butyl group on reaction kinetics.
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
- Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or salen complexes) enables enantioselective cyclobutane ring formation. For example:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers post-synthesis.
- X-ray Validation : Confirm absolute configuration via single-crystal X-ray analysis, as applied to tert-butyl N-[(3R,4R)-4-methylpiperidin-3-yl] derivatives .
Methodological Challenges and Solutions
Q. What strategies optimize yield in large-scale syntheses of this compound?
- Answer : Yield optimization requires:
- Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Catalyst Screening : Test alternatives to EDCI/HOBt, such as DCC (dicyclohexylcarbodiimide), for improved coupling efficiency.
- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Q. How can researchers address discrepancies in toxicity profiles reported for carbamate intermediates?
- Answer : Contradictory toxicity data may stem from impurity variances or assay sensitivity. Solutions include:
- Ecotoxicology Assays : Evaluate aquatic toxicity (e.g., Daphnia magna LC) and bioaccumulation potential per OECD guidelines.
- Metabolite Identification : Use LC-MS/MS to characterize degradation products and their toxicities .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 200.28 g/mol | |
| Boiling Point | Not reported | N/A |
| Stability in Acidic Conditions | Decomposes (TFA) | |
| Chiral Centers | 1 (if applicable) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
